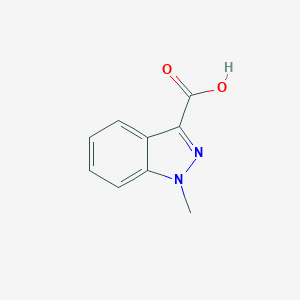

1-Methyl-1H-indazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-methylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVDFORZEGKEJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351050 | |

| Record name | 1-Methylindazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50890-83-0 | |

| Record name | 1H-Indazole-3-carboxylic acid, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050890830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylindazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CARBOXY-1-METHYLINDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9P5J2E2BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Methyl-1H-indazole-3-carboxylic Acid: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indazole-3-carboxylic acid is a pivotal chemical intermediate, most notably in the synthesis of the selective 5-HT3 receptor antagonist, Granisetron. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a discussion of its biological significance as a precursor to a clinically important antiemetic agent. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Chemical and Physical Properties

This compound presents as a white to off-white solid. Its core structure consists of a methylated indazole ring with a carboxylic acid substituent at the 3-position. This arrangement confers specific chemical and physical characteristics crucial for its role in synthetic chemistry.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in Table 1. These values are essential for understanding the compound's behavior in various solvents and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 176.17 g/mol | --INVALID-LINK-- |

| Melting Point | 213 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 383.7 ± 15.0 °C | --INVALID-LINK-- |

| pKa (Predicted) | 3.14 ± 0.10 | --INVALID-LINK-- |

| Solubility | Insoluble in water. Soluble in DMSO and Methanol (B129727). | --INVALID-LINK-- |

| Appearance | White to yellowish needle-like crystals | --INVALID-LINK-- |

Spectroscopic Data

-

¹H NMR (of the methyl ester in d6-DMSO): δ 13.91 (s, 1H), 8.06 (d, J = 8.2 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H), 7.44 (ddd, J = 8.3 Hz, 6.9 Hz, 1.1 Hz, 1H), 7.30 (dd, J = 7.9 Hz, 6.9 Hz, 0.9 Hz, 1H), 3.92 (s, 3H).

-

FT-IR (of related indazole-3-carboxylic acid derivatives): Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=C and C=N stretching of the aromatic and indazole rings (~1450-1620 cm⁻¹), and C-H stretching (~3000-3100 cm⁻¹ for aromatic, ~2850-2960 cm⁻¹ for methyl).

-

Mass Spectrometry (of related indazole-3-carboxylic acid derivatives): The molecular ion peak (M+) would be expected at m/z 176.06. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 amu) and potentially the methyl group (-15 amu).

Experimental Protocols

The synthesis of this compound is a multi-step process that typically begins with the esterification of indazole-3-carboxylic acid, followed by methylation, and finally hydrolysis of the ester.

Synthesis of this compound methyl ester

This protocol details the methylation of the precursor, indazole-3-carboxylic acid methyl ester.

Materials:

-

Indazole-3-carboxylic acid methyl ester

-

Dry dimethylformamide (DMF)

-

60% Sodium hydride (NaH) in oil dispersion

-

Methyl iodide (CH₃I)

-

Methylene (B1212753) chloride

-

Magnesium sulfate (B86663) (MgSO₄)

-

Petroleum ether

Procedure:

-

A solution of indazole-3-carboxylic acid methyl ester (0.0159 mole) in dry dimethylformamide (20 ml) is added dropwise to a stirred suspension of 60% sodium hydride (0.0176 mole) in dimethylformamide (50 ml).

-

After the addition is complete and the evolution of hydrogen has ceased, the mixture is heated to 80°C and then cooled to ambient temperature.

-

A solution of methyl iodide (0.030 mole) in dimethylformamide (10 ml) is added dropwise to the stirred reaction mixture.

-

After stirring for 15 minutes, the mixture is warmed to 50°C for 30 minutes and then cooled to ambient temperature.

-

The reaction mixture is diluted to a volume of 300 ml with ice/water and extracted with two 100 ml portions of methylene chloride.

-

The combined organic extracts are dried over magnesium sulfate and concentrated to an oil.

-

Dimethylformamide is distilled from the mixture, and the residual oil is triturated with petroleum ether to obtain a solid.

-

The solid is collected by filtration and recrystallized from isooctane to yield this compound methyl ester.

Synthesis of this compound from Indazole-3-carboxylic acid

This protocol outlines the direct methylation of indazole-3-carboxylic acid.

Materials:

-

Indazole-3-carboxylic acid (ICA)

-

Technical methanol

-

Calcium methoxide (B1231860)

-

Dimethyl sulfate

-

Water

-

46% aqueous sodium hydroxide (B78521) solution

-

Concentrated hydrochloric acid

-

5% hydrochloric acid

Procedure:

-

Calcium methoxide (2 molar equivalents) is added to technical methanol under a nitrogen atmosphere, and the mixture is heated under reflux for 2 hours.

-

Indazole-3-carboxylic acid (1 molar equivalent) is then added, and the mixture is heated under reflux for an additional 2 hours.

-

Dimethyl sulfate (2 molar equivalents) is added dropwise under reflux over 2 hours.

-

The mixture is kept at room temperature overnight.

-

Water and 46% aqueous sodium hydroxide solution are added to the mixture to achieve a pH of approximately 14.

-

Concentrated hydrochloric acid is added to produce a pH of about 1, and the mixture is stirred vigorously for 2 hours.

-

The solid product is collected by filtration, washed with 5% hydrochloric acid, and dried in an oven at 50°C to give this compound hydrochloride.

Mandatory Visualizations

Synthetic Pathway of Granisetron

The following diagram illustrates the key synthetic step from this compound to Granisetron.

In-Depth Technical Guide: 1-Methyl-1H-indazole-3-carboxylic acid

CAS Number: 50890-83-0 Molecular Formula: C₉H₈N₂O₂ Synonyms: N-methylindazolic acid, Granisetron Impurity D, Granisetron Related Compound D

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

This compound is an off-white to yellowish solid compound.[1] It is known for its stability under standard conditions and serves as a crucial building block in the synthesis of more complex molecules, most notably the antiemetic drug Granisetron.[2] Its solubility is limited in water but is sufficient in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol (B129727).[3][4]

| Property | Value | Source(s) |

| Molecular Weight | 176.17 g/mol | [5] |

| Exact Mass | 176.058577502 g/mol | [6] |

| Melting Point | 213 °C | [4] |

| Boiling Point (Predicted) | 383.7 ± 15.0 °C | [4] |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 3.14 ± 0.10 | [7] |

| Appearance | Off-white to yellowish solid/powder | [1][7] |

| Water Solubility | Insoluble | [4] |

| Solubility | Soluble in DMSO and Methanol | [3] |

| InChI | InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13/h2-5H,1H3,(H,12,13) | [5] |

| InChIKey | OVVDFORZEGKEJM-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CN1C2=CC=CC=C2C(=N1)C(=O)O |

Spectroscopic and Analytical Data

| Technique | Expected Data / Available Information |

| ¹H NMR | Expected signals include: a singlet for the N-CH₃ protons (approx. 4.1-4.3 ppm), a multiplet for the four aromatic protons on the benzene (B151609) ring (approx. 7.3-8.2 ppm), and a very broad singlet for the carboxylic acid proton (COOH) at a downfield shift (>12 ppm). |

| ¹³C NMR | Expected signals include: the N-CH₃ carbon (approx. 35-40 ppm), multiple signals for the aromatic carbons (approx. 110-142 ppm), the indazole C3 carbon attached to the carboxyl group, and a downfield signal for the carbonyl carbon (C=O) in the carboxylic acid (approx. 165 ppm). |

| FTIR | An experimental spectrum is available for viewing at --INVALID-LINK--. Key expected peaks include a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700 cm⁻¹), C=C aromatic stretches (approx. 1450-1600 cm⁻¹), and C-N stretches. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z 176. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, loss of 45 amu) to give a fragment at m/z 131, and potentially the loss of water (-H₂O, loss of 18 amu) or carbon monoxide (-CO, loss of 28 amu).[8] |

| Purity (HPLC) | Purity levels of ≥99.0% are commercially available.[2] |

| X-ray Crystallography | The crystal structure has been determined. The compound crystallizes in the monoclinic space group P2₁/n. In the crystal structure, molecules form inversion dimers through pairs of O-H···O hydrogen bonds.[3][4] |

Experimental Protocols

Synthesis of this compound

A common synthesis method involves the direct methylation of indazole-3-carboxylic acid. The following protocol is adapted from patent literature, which describes a high-yield industrial process.[7]

Materials:

-

Indazole-3-carboxylic acid (10 g, 0.062 mol)

-

Calcium oxide (7.0 g, 0.124 mol)

-

Methanol (technical, 150 ml)

-

Dimethyl sulfate (B86663) (15.6 g, 0.124 mol)

-

46% Aqueous Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

A reaction vessel is charged with technical methanol (150 ml) and calcium oxide (7.0 g). The mixture is heated to reflux for 2 hours under a nitrogen atmosphere.

-

Indazole-3-carboxylic acid (10 g) is added to the mixture, and reflux is maintained for an additional 2 hours.

-

Dimethyl sulfate (15.6 g) is added dropwise to the refluxing mixture over a period of 2 hours.

-

The reaction is allowed to reflux for another 2 hours after the addition is complete to ensure full conversion.

-

After cooling, water (100 ml) is added, followed by 46% aqueous NaOH solution to adjust the pH to approximately 14. This step saponifies any methyl ester byproduct.

-

Concentrated HCl is then carefully added to the reaction mixture to acidify it to a pH of about 4, precipitating the product.

-

The precipitated calcium sulfate is removed by filtration while hot, and the filter cake is washed with hot methanol (3 x 30 ml).

-

The methanol is removed from the combined filtrate under reduced pressure.

-

The resulting aqueous residue is stirred vigorously for 6 hours while maintaining the pH at approximately 4 to ensure complete precipitation of the product.

-

The solid product is collected by filtration, washed with water, and dried.

Purification

A highly effective method for purifying crude this compound (1-MICA) is through a slurry wash.[7]

Materials:

-

Crude 1-MICA (e.g., 10.4 g)

-

Methanol-water mixture (3:7 v/v)

Procedure:

-

The crude 1-MICA is suspended in a methanol-water (3:7) mixture.

-

The suspension is heated under reflux for 4 hours.

-

The mixture is then cooled to room temperature.

-

The solid product is collected by filtration.

-

The filter cake is washed with a fresh portion of the cold methanol-water (3:7) mixture (3 x 10 ml).

-

The purified product is dried in an oven at 50°C overnight. This method can yield 1-MICA with a purity exceeding 99.5% as determined by HPLC.[7]

Biological Context and Applications

The primary significance of this compound is its role as a key intermediate in the synthesis of Granisetron.[2] Granisetron is a potent and selective serotonin (B10506) 5-HT₃ receptor antagonist used clinically as an antiemetic to prevent nausea and vomiting caused by chemotherapy and radiation therapy.[1]

Experimental Workflow: Synthesis of Granisetron

The conversion of this compound to Granisetron involves an amide coupling reaction. First, the carboxylic acid must be "activated" to facilitate the reaction with the amine moiety of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[9][10]

Signaling Pathway: Mechanism of Action of Granisetron

Chemotherapeutic agents can cause the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract. This serotonin then binds to 5-HT₃ receptors located on vagal afferent nerves, initiating a signal that travels to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, ultimately inducing emesis. Granisetron acts by selectively blocking these 5-HT₃ receptors, thereby preventing the initiation of the vomiting reflex.[6][11]

Safety Information

This compound is classified as harmful if swallowed and causes serious eye irritation. Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound.[12]

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation mark) | [12] |

| Signal Word | Warning | [12] |

| Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | [12] |

| Precautionary Statements | P264, P270, P280, P301+P312, P305+P351+P338 | [12] |

| Hazard Classifications | Acute Toxicity, Oral (Category 4)Eye Irritation (Category 2) | [12] |

| Storage Class | 11 (Combustible Solids) | [12] |

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1H-indazole-3-carboxylic acid methyl ester (43120-28-1) 1H NMR [m.chemicalbook.com]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]

- 6. CAS 50890-83-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 1-Methylindazole-3-carboxylic acid | 50890-83-0 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bloomtechz.com [bloomtechz.com]

- 10. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-Methylindazole-3-carboxylic acid 97 50890-83-0 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

Abstract

1-Methyl-1H-indazole-3-carboxylic acid (1-MICA) is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the antiemetic drug Granisetron.[1] The regioselective methylation of the indazole core presents a significant synthetic challenge, as alkylation can occur at either the N1 or N2 position.[2] This technical guide provides a comprehensive overview of the primary synthetic routes to 1-MICA, with a focus on methods that ensure high regioselectivity for the desired N1 isomer. Detailed experimental protocols, comparative data on reaction conditions, and workflow diagrams are presented to assist researchers in the efficient and scalable production of this key intermediate.

Introduction

The indazole scaffold is a prominent feature in many biologically active molecules.[3] Specifically, 1-MICA serves as a crucial building block for drugs targeting the 5-HT₃ receptor, such as Granisetron, which is used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy.[1][4] The challenge in synthesizing 1-MICA lies in controlling the site of methylation on the indazole ring. The reaction conditions—including the choice of base, solvent, and methylating agent—critically influence the ratio of N1 to N2 methylated products.[2][5] This guide focuses on established methods that favor the formation of the therapeutically relevant N1-methylated regioisomer.

Primary Synthetic Strategies

The most prevalent and direct method for synthesizing this compound is the N-alkylation of 1H-indazole-3-carboxylic acid (ICA). The key to a successful synthesis is the selection of reagents and conditions that maximize the yield of the N1 isomer while minimizing the formation of the N2 isomer.

Figure 1. General synthetic pathway for the methylation of 1H-indazole-3-carboxylic acid.

Factors that strongly favor N1-alkylation include the use of strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents (e.g., THF) or the use of alkaline earth metal alkoxides, such as calcium methoxide (B1231860), in alcoholic solvents.[2][6] These conditions are thought to promote the formation of a chelated intermediate with the C3-carboxylate group, which sterically hinders the N2 position, thereby directing the methyl group to the N1 position.[2]

Comparative Data on Synthetic Methods

The selection of the base and solvent system is paramount for achieving high regioselectivity and yield. The following table summarizes quantitative data from various reported methods for the direct methylation of 1H-indazole-3-carboxylic acid.

| Base | Methylating Agent | Solvent | Yield (1-MICA) | Purity (HPLC) | N1:N2 Ratio | Reference |

| Calcium Methoxide | Dimethyl Sulfate (B86663) | Methanol (B129727) | 87.7% | 99.19% | ~99:1 | [6] |

| Ethyl Magnesium Bromide | Trimethyl Phosphate | 1-Propanol | 78.3% (pure) | 99.78% | ~99:1 | [6] |

| Barium Oxide | Dimethyl Sulfate | 1-Propanol | 83.8% (pure) | 99.91% | >99:1 | [1] |

| Sodium Hydride (60%) | Methyl Iodide | DMF | 55% (ester) | Not specified | N1 selective | [7] |

| Calcium Oxide | Iodomethane | Methanol | 65.4% (pure) | 99.88% | ~99:1 | [1] |

Note: The data from reference[7] pertains to the methylation of the methyl ester, not the carboxylic acid directly, but illustrates a common method.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of 1-MICA.

Protocol 1: Methylation using Calcium Methoxide and Dimethyl Sulfate

This protocol is adapted from a patented process known for its high yield and selectivity.[1][6]

Figure 2. Experimental workflow for the Calcium Methoxide mediated synthesis.

Materials:

-

1H-indazole-3-carboxylic acid (ICA) (10g, 0.062 mol)

-

Calcium methoxide (13.0g, 0.124 mol, 2.0 equiv)

-

Dimethyl sulfate (15.6g, 11.8ml, 0.124 mol, 2.0 equiv)

-

Methanol (industrial grade, 150 ml)

-

Water (100 ml)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521) solution (46%)

Procedure:

-

Under a nitrogen atmosphere, add calcium methoxide (13.0g) to methanol (150 ml) in a suitable reaction vessel.

-

Heat the mixture to reflux and maintain for 2 hours.[6]

-

Add 1H-indazole-3-carboxylic acid (10g) to the mixture and continue to heat under reflux for an additional 2 hours.[6]

-

While maintaining reflux, add dimethyl sulfate (11.8 ml) dropwise over a period of 2 hours.

-

After the addition is complete, continue refluxing for another hour. The reaction progress can be monitored by HPLC.[6]

-

Allow the mixture to cool to room temperature.

-

Add water (100 ml) and adjust the pH to approximately 14 with 46% sodium hydroxide solution to hydrolyze any remaining dimethyl sulfate.

-

Acidify the mixture to a pH of approximately 1 with concentrated hydrochloric acid, causing the product to precipitate.

-

Stir the resulting slurry vigorously for 2 hours.

-

Collect the solid product by filtration.

-

Wash the filter cake with 5% hydrochloric acid (3 x 30 ml).[6]

-

Dry the product overnight in an oven at 50°C to yield pure this compound.[6]

-

Expected Outcome: 11.5 g (87.7% yield) with an HPLC purity of 99.19%.[6]

-

Protocol 2: N-Alkylation using Sodium Hydride and an Alkylating Agent

This protocol describes a more general method for N-alkylation, often used for synthesizing indazole derivatives. It is adapted from procedures for alkylating indazole-3-carboxylate esters.[2][7]

Materials:

-

1H-indazole-3-carboxylic acid methyl ester (or the acid) (1.0 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

-

Methyl iodide or other methylating agent (1.1 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

-

Dissolve the starting material (1.0 equiv) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[2]

-

Re-cool the mixture to 0 °C and add the methylating agent (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.[2]

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

-

Purify the crude residue by flash column chromatography (silica gel) or recrystallization to yield the pure N1-methylated product.[2]

Conclusion

The synthesis of this compound is most effectively and selectively achieved through the direct methylation of 1H-indazole-3-carboxylic acid. The use of alkaline earth metal alkoxides, particularly calcium methoxide, in combination with dimethyl sulfate in methanol provides a robust, scalable, and highly regioselective method, consistently yielding the desired N1-isomer with high purity and in excellent yields.[1][6] This method is superior to those that may result in mixtures of N1 and N2 isomers, thereby simplifying purification and improving overall process efficiency. For researchers and drug development professionals, this approach represents the current state-of-the-art for the production of this critical pharmaceutical intermediate.

References

- 1. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 5. d-nb.info [d-nb.info]

- 6. guidechem.com [guidechem.com]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to 1-Methyl-1H-indazole-3-carboxylic acid: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds, notably the antiemetic drug Granisetron. This document details its molecular structure, physicochemical properties, and provides a detailed experimental protocol for its synthesis. Furthermore, it includes characteristic spectroscopic data and a visual representation of the synthetic workflow. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[1] The molecule consists of a bicyclic indazole core, which is a fusion of a benzene (B151609) ring and a pyrazole (B372694) ring. A methyl group is attached to the nitrogen at position 1 of the indazole ring, and a carboxylic acid group is at position 3.

The definitive molecular structure has been confirmed by single-crystal X-ray diffraction.[1] The crystal structure reveals a monoclinic system with the space group P2₁/n.[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| CAS Number | 50890-83-0 | |

| Melting Point | 213 °C | |

| Solubility | Insoluble in water. Soluble in DMSO and Methanol (B129727). | |

| Appearance | White to off-white or light yellow crystalline powder. |

Synthesis of this compound

The primary synthetic route to this compound involves the N-methylation of indazole-3-carboxylic acid. Several methods have been reported, with variations in the methylating agent, base, and solvent system, leading to different yields and purity levels. Below is a detailed experimental protocol for a common and effective method.

Experimental Protocol: Methylation of Indazole-3-carboxylic acid

This protocol is based on the alkylation of indazole-3-carboxylic acid using dimethyl sulfate (B86663) as the methylating agent and calcium methoxide (B1231860) as the base.

Materials:

-

Indazole-3-carboxylic acid

-

Technical grade methanol

-

Calcium methoxide

-

Dimethyl sulfate

-

Water

-

Nitrogen gas supply

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add technical methanol (150 ml) and calcium methoxide (13.0 g, 0.124 mole, 2 molar equivalents) under a nitrogen atmosphere.

-

Base Activation: Heat the mixture to reflux and maintain for 2 hours.

-

Addition of Starting Material: Add indazole-3-carboxylic acid (10 g, 0.062 mole) to the reaction mixture and continue refluxing for an additional 2 hours.

-

Methylation: Add dimethyl sulfate (15.6 g, 11.8 ml, 0.124 mole, 2 molar equivalents) dropwise to the refluxing mixture over a period of 2 hours.

-

Reaction Completion: After the addition is complete, continue to reflux the mixture. The reaction progress can be monitored by HPLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The precipitated product is collected by filtration.

-

Purification: Wash the collected solid with a methanol-water (3:7) mixture (3 x 10 ml).

-

Drying: Dry the purified product in an oven at 50°C overnight to yield pure this compound.

Table 2: Summary of Synthesis Parameters and Outcomes for Different Methodologies

| Methylating Agent | Base | Solvent | Yield (%) | Purity (HPLC, %) | Reference |

| Dimethyl sulfate | Calcium methoxide | Methanol | 85.6 | 99.70 | [2] |

| Dimethyl sulfate | Barium oxide | 1-Propanol | 83.8 | 99.91 | [2] |

| Iodomethane | Calcium oxide | Methanol | - | 98.87 | [2] |

| Dimethyl sulfate | Magnesium ethoxide | 1-Propanol | 79.2 | 99.87 | [2] |

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (of Methyl Ester)

The ¹H NMR spectrum of 1-Methyl-1H-indazole-3-carboxylate in DMSO-d₆ shows characteristic signals for the aromatic protons of the indazole ring and the methyl group protons.

Table 3: ¹H NMR Data for 1-Methyl-1H-indazole-3-carboxylate (300 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.06 | d | 8.2 | Aromatic H |

| 7.65 | d | 8.4 | Aromatic H |

| 7.44 | ddd | 8.3, 6.9, 1.1 | Aromatic H |

| 7.30 | dd | 7.9, 6.9, 0.9 | Aromatic H |

| 3.92 | s | - | -OCH₃ |

Note: For this compound, the singlet at 3.92 ppm would be absent, and a broad singlet corresponding to the carboxylic acid proton (-COOH) would be expected, typically downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts for the aromatic and functional group carbons of this compound are summarized in Table 4, based on typical values for similar structures.

Table 4: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 160-170 |

| Aromatic C | 110-145 |

| N-CH₃ | ~35 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid functional group and the aromatic ring.

Table 5: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~3000 | C-H stretch (aromatic) |

| ~1700 | C=O stretch (carboxylic acid) |

| 1600-1450 | C=C stretch (aromatic) |

| ~1300 | C-O stretch (carboxylic acid) |

Biological Activity

Indazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and as receptor antagonists. This compound itself is primarily utilized as a precursor for the synthesis of more complex, biologically active molecules. Its main application is in the production of Granisetron, a potent 5-HT₃ receptor antagonist used for the prevention and treatment of nausea and vomiting induced by chemotherapy and radiotherapy. The biological activity of Granisetron is not directly attributed to its precursor, this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and characterization of this compound. The provided experimental protocol and spectroscopic data serve as a valuable resource for chemists and researchers in the pharmaceutical industry. The established role of this compound as a key intermediate in the synthesis of Granisetron underscores its importance in medicinal chemistry. Further research into the potential biological activities of this core structure and its derivatives may lead to the discovery of new therapeutic agents.

References

1-Methyl-1H-indazole-3-carboxylic Acid: A Linchpin in Pharmaceutical Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazole-3-carboxylic acid, a key organic compound in the landscape of pharmaceutical development. While direct biological activity of this molecule is not extensively documented, its significance lies in its pivotal role as a synthetic intermediate for pharmacologically active molecules, most notably the antiemetic drug Granisetron. This document will explore the chemical properties, synthetic utility, and the biological activities of the compounds derived from it.

Core Compound Properties

This compound (CAS 50890-83-0) is a stable, white to off-white crystalline powder.[1] Its fundamental chemical and physical characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol [2] |

| Melting Point | 213-218 °C[1] |

| Boiling Point | 383.7 °C at 760 mmHg[1] |

| Density | 1.35 g/cm³[1] |

Role as a Pharmaceutical Intermediate

The primary application of this compound is as a crucial intermediate in the synthesis of Granisetron.[1] Granisetron is a potent and selective serotonin (B10506) 5-HT₃ receptor antagonist used for the prevention and treatment of nausea and vomiting induced by chemotherapy and radiotherapy.[1] This compound is also known in pharmaceutical quality control as Granisetron Impurity D.[1][2]

The synthesis of Granisetron from this compound is a multi-step process. The following diagram illustrates a general synthetic pathway.

References

role of 1-Methyl-1H-indazole-3-carboxylic acid in Granisetron synthesis

An In-depth Technical Guide on the Role of 1-Methyl-1H-indazole-3-carboxylic Acid in Granisetron (B54018) Synthesis

Introduction

This compound (1-MICA) is a pivotal chemical intermediate in the field of pharmaceutical manufacturing.[1] Its primary and most significant application lies in the synthesis of Granisetron, a potent and selective serotonin (B10506) 5-HT3 receptor antagonist.[1][2] Granisetron is widely prescribed as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and surgery.[1][3] The structural integrity and purity of 1-MICA are paramount as they directly influence the efficacy and safety profile of the final Granisetron drug product. This technical guide elucidates the critical role of this compound in the synthesis of Granisetron, detailing the underlying chemical pathways, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.

The Core Synthetic Pathway: Amide Bond Formation

The synthesis of Granisetron from this compound fundamentally involves the formation of an amide bond. This is achieved by coupling the carboxylic acid group of 1-MICA with the primary amine of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[2][4] However, a direct reaction between the carboxylic acid and the amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" to a more reactive species to facilitate the nucleophilic attack by the amine. Two principal methods for this activation are widely employed in industrial synthesis: the formation of an acid chloride and the formation of a mixed anhydride (B1165640).

Method 1: The Acid Chloride Pathway

This is a common and robust method for synthesizing Granisetron. It involves a two-step process:

-

Activation of 1-MICA: this compound is converted into its highly reactive acid chloride derivative, 1-methylindazole-3-carbonyl chloride. This is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[5][6]

-

Coupling Reaction: The resulting acid chloride is then reacted in situ with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in the presence of a base, such as triethylamine (B128534).[2] The base acts as an acid scavenger, neutralizing the hydrochloric acid generated during the reaction and driving the equilibrium towards the product, Granisetron.[2]

Method 2: The Mixed Anhydride Pathway

An alternative to the acid chloride method, this pathway also involves the activation of the carboxylic acid but avoids the use of harsh chlorinating agents.

-

Activation of 1-MICA: this compound is reacted with an alkyl chloroformate, such as ethyl chloroformate, in the presence of an organic base like triethylamine.[7] This reaction forms a mixed anhydride intermediate which is sufficiently reactive for the subsequent step.[7]

-

Coupling Reaction: The mixed anhydride is then condensed with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine to form the desired amide bond, yielding Granisetron.[7]

Quantitative Data Summary

The efficiency of the synthesis is critical for industrial production. The following table summarizes key quantitative data from various reported synthetic procedures.

| Parameter | Acid Chloride Method | Mixed Anhydride Method | Reference(s) |

| Yield | 87.7% - 92% | Not explicitly stated, but described as an "improved and efficient process" | [5][6] |

| Purity (HPLC) | >99.9% (for final HCl salt) | >99.9% (for final HCl salt) | [7] |

| Reaction Temperature | 0°C to Room Temperature | -5°C to 25°C | [5][7] |

| Key Reagents | Oxalyl Chloride or SOCl₂, Triethylamine, DMF | Ethyl Chloroformate, Triethylamine | [6][7] |

| Solvent | Dichloromethane (B109758) (DCM) | Methyl Isobutyl Ketone (MIBK) | [7] |

| Melting Point (°C) | 290.2 - 291.1 (for final HCl salt) | Not specified | [5] |

Experimental Protocols

Protocol 1: Synthesis via the Acid Chloride Intermediate

This protocol is based on a method utilizing oxalyl chloride for activation.[5]

-

Activation:

-

To a reaction vessel, add 1-methylindazole-3-carboxylic acid (71.1g) and dichloromethane (3000ml).

-

Stir the mixture and add oxalyl chloride (34.6ml).

-

Add a catalytic amount of N,N-dimethylformamide (7.1ml) dropwise.

-

Continue stirring the reaction for approximately 4 hours at room temperature.

-

-

Coupling:

-

Evaporate the dichloromethane solvent to obtain the crude 1-methylindazole-3-carbonyl chloride.

-

Re-dissolve the crude product in fresh dichloromethane (3000ml).

-

Add endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride (130g) and triethylamine (180ml).

-

Stir the mixture overnight, or until the reaction is complete (as monitored by TLC or HPLC), during which the solution should turn yellow and transparent.

-

-

Work-up and Isolation:

-

Salt Formation:

-

Dissolve the crude base in absolute ethanol (B145695) (1000ml).

-

Adjust the pH to 2-3 using an ethanol solution of hydrogen chloride to precipitate Granisetron hydrochloride.

-

Filter the solid and recrystallize from a suitable solvent system (e.g., water and ethanol) to obtain the final high-purity product (Yield: 110.7g, 87.7%).[5]

-

Protocol 2: Synthesis via the Mixed Anhydride Intermediate

This protocol is based on an improved process using a single ketonic solvent.[7]

-

Activation:

-

Charge a reaction vessel with methyl isobutyl ketone (MIBK) (100ml), 1-methyl indazole-3-carboxylic acid (10g), and triethylamine (8.6g).

-

Cool the reaction mass to a temperature between 0°C and -5°C.

-

Slowly add ethyl chloroformate (7.4g) to the stirred mixture to form the mixed anhydride.

-

-

Coupling:

-

To the same reaction mixture, add endo-9-methyl-9-azabicycolo [3.3.1] nonan-3-amine (B13580766) (8.75g).

-

Stir the reaction mass until the reaction is deemed complete by HPLC analysis.

-

-

Work-up and Salt Formation:

-

Add water (100ml) to the reaction mixture and separate the organic layer.

-

Distill the organic layer to approximately 8 volumes of MIBK.

-

Cool the resulting solution and treat with isopropyl alcohol/HCl (~20%, 10.3g) to precipitate Granisetron hydrochloride.

-

Isolate the solid product by filtration (Yield: 10g).[7]

-

Mandatory Visualizations

Caption: Synthetic pathway of Granisetron from 1-MICA.

Caption: Experimental workflow for Granisetron synthesis.

Conclusion

This compound is not merely a precursor but the foundational building block in the chemical synthesis of Granisetron. Its carboxylic acid moiety is the reactive handle that, through carefully controlled activation and subsequent amidation, is transformed to create the final drug molecule. The choice of synthetic route—either through an acid chloride or a mixed anhydride intermediate—allows manufacturers to optimize for yield, purity, cost, and safety.[7] The methodologies presented demonstrate efficient pathways that result in high-purity Granisetron hydrochloride, meeting the stringent requirements of the pharmaceutical industry.[7] A thorough understanding of the chemistry and processes involving 1-MICA is therefore essential for any professional involved in the development and manufacturing of this critical antiemetic drug.

References

- 1. innospk.com [innospk.com]

- 2. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 3. jddtonline.info [jddtonline.info]

- 4. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 5. Method for preparing granisetron hydrochloride from high tropine alkanamine - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis of Granisetron Hydrochloride | Semantic Scholar [semanticscholar.org]

- 7. WO2007054784A1 - An improved process for the preparation of granisetron hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of N-Methylindazolic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical and chemical characteristics of the two primary isomers of N-methylindazolic acid: 1-methyl-1H-indazole-3-carboxylic acid and 2-methyl-2H-indazole-3-carboxylic acid. These compounds are of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of therapeutic agents. This document summarizes their key properties, outlines experimental protocols for their synthesis and analysis, and provides visualizations to aid in understanding their structure and characterization workflows.

Core Physicochemical Properties

The location of the methyl group on the indazole ring significantly influences the physicochemical properties of these isomers. The following tables summarize the key quantitative data for both compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [1][2] |

| Molecular Weight | 176.17 g/mol | [1][2] |

| Melting Point | Not explicitly found | |

| Boiling Point | Not explicitly found | |

| pKa | Not explicitly found | |

| Solubility | Not explicitly found | |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁/n | [1][3] |

Table 2: Physical and Chemical Properties of 2-Methyl-2H-indazole-3-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [4] |

| Molecular Weight | 176.17 g/mol | [4] |

| Melting Point | Not explicitly found | |

| Boiling Point | Not explicitly found | |

| pKa | Not explicitly found | |

| Solubility | Not explicitly found |

Synthesis and Characterization Workflow

The synthesis and subsequent characterization of N-methylindazolic acid isomers are crucial steps in their application. Below is a generalized workflow.

Caption: Generalized workflow for the synthesis and characterization of N-methylindazolic acid isomers.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and analysis of these compounds.

Synthesis of N-Methylindazolic Acid Isomers

The synthesis of 1- and 2-methyl-1H-indazole-3-carboxylic acid typically involves the methylation of indazole-3-carboxylic acid. The regioselectivity of the methylation can be influenced by the choice of methylating agent, base, and solvent.

General Protocol for Methylation:

-

Preparation: To a solution of indazole-3-carboxylic acid in a suitable solvent (e.g., anhydrous DMF or methanol), a base (e.g., sodium hydride or an alkali metal alkoxide) is added portion-wise at a controlled temperature (e.g., 0 °C or room temperature).

-

Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is added dropwise to the reaction mixture.

-

Reaction: The reaction is stirred at an appropriate temperature (ranging from room temperature to reflux) for a specified duration, often monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[5].

-

Work-up: The reaction is quenched, typically with water or a saturated aqueous solution of ammonium (B1175870) chloride. The pH is adjusted, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product, which is often a mixture of the 1- and 2-methyl isomers, is purified by column chromatography or recrystallization to isolate the desired isomer[5].

Spectroscopic and Physicochemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). ¹H NMR chemical shifts for indazole derivatives are typically observed in the aromatic region (δ 7.0-8.5 ppm) and a singlet for the methyl group. The carboxylic acid proton is often observed as a broad singlet at a downfield chemical shift (>10 ppm)[6][7]. In ¹³C NMR, the carboxyl carbon appears in the range of 165-185 ppm[7].

Infrared (IR) Spectroscopy:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. Key characteristic peaks include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and aromatic C-H and C=C stretches.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Data Acquisition: Mass spectra are acquired using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound (176.17) would be expected, along with characteristic fragmentation patterns.

X-ray Crystallography:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and diffraction data is collected at a specific temperature (e.g., 120 K or 293 K) using Mo Kα radiation[1][2].

-

Structure Solution and Refinement: The crystal structure is solved and refined to determine the precise atomic coordinates, bond lengths, and angles, confirming the molecular structure and providing insights into the crystal packing[1][2].

pKa Determination:

-

A common method for pKa determination is through potentiometric titration. A solution of the N-methylindazolic acid isomer is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa can be determined from the titration curve.

Solubility Determination:

-

The equilibrium solubility of the compound in various solvents (e.g., water, buffers of different pH, organic solvents) can be determined by adding an excess of the solid to the solvent, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant by a suitable analytical method such as HPLC or UV-Vis spectroscopy[8][9][10][11].

Molecular Structures

The chemical structures of the two isomers are presented below.

Caption: Chemical structures of this compound and 2-methyl-2H-indazole-3-carboxylic acid.

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]

- 4. GSRS [precision.fda.gov]

- 5. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

Technical Guide: Solubility of 1-Methyl-1H-indazole-3-carboxylic Acid in Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Methyl-1H-indazole-3-carboxylic acid in methanol (B129727). Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility and provides a detailed, generalized experimental protocol for its quantitative determination. This guide is intended to support research, development, and formulation activities involving this compound.

Introduction to this compound

This compound (C₉H₈N₂O₂) is a heterocyclic carboxylic acid. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the antiemetic drug Granisetron. Understanding its solubility in common organic solvents like methanol is crucial for its synthesis, purification, and formulation into drug products.

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Methanol | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Water | Insoluble[1] |

The solubility in polar organic solvents like methanol and DMSO, contrasted with its insolubility in water, is consistent with the molecular structure of the compound, which features both polar (carboxylic acid, indazole nitrogen atoms) and non-polar (methyl group, benzene (B151609) ring) functionalities.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized experimental protocol for the gravimetric determination of the solubility of an organic compound, such as this compound, in methanol. This method is straightforward and can be adapted for various solute-solvent systems.

Objective: To determine the saturation solubility of this compound in methanol at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous methanol (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of methanol in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the methanol from the volumetric flask using a gentle stream of nitrogen or by placing it in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is completely evaporated, place the flask in a drying oven at a temperature below the compound's melting point (the melting point of this compound is approximately 213 °C[1]) until a constant weight is achieved.

-

Allow the flask to cool to room temperature in a desiccator before weighing it on an analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty flask from the final weight to determine the mass of the dissolved this compound.

-

Calculate the solubility using the following formula:

Solubility (g/L) = Mass of dissolved solid (g) / Volume of filtered solution (L)

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.

Factors Influencing Solubility

The solubility of this compound in methanol is governed by the principle of "like dissolves like." The interplay of its structural features determines its interaction with the solvent.

Diagram 2: Structure-Solubility Relationship

Caption: A diagram showing the interactions between the solute's functional groups and the solvent.

The carboxylic acid group and the nitrogen atoms of the indazole ring are polar and capable of forming hydrogen bonds with methanol molecules. The benzene ring and the methyl group are non-polar. The overall solubility in methanol indicates that the favorable interactions between the polar groups and the polar solvent are significant enough to overcome the less favorable interactions of the non-polar parts.

Conclusion

While quantitative data for the solubility of this compound in methanol is not currently published, it is qualitatively known to be soluble. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for its determination. A thorough understanding of the compound's solubility is essential for optimizing reaction conditions, purification processes, and the development of pharmaceutical formulations.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1-Methyl-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Methyl-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct spectroscopic data for this specific molecule in public databases, this guide presents a combination of confirmed crystal structure data, spectroscopic data for closely related analogs, and expected spectral characteristics based on its chemical structure.

Physicochemical Properties and Structural Data

This compound has the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[1][2] Detailed crystallographic studies have confirmed its structure and provided precise data on its solid-state conformation.[1][3]

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| CAS Number | 50890-83-0 |

| Appearance | Solid |

Table 1: Physicochemical Properties of this compound.

Detailed single-crystal X-ray diffraction data provides the following structural information:

| Crystal Data Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 7.5470 (15) Å |

| b | 14.873 (3) Å |

| c | 14.924 (3) Å |

| β | 93.10 (3)° |

| V | 1672.7 (6) ų |

| Z | 8 |

Table 2: Crystal Data for this compound.[1]

Synthesis of this compound

A common synthetic route to this compound involves the methylation of 1H-indazole-3-carboxylic acid.

Experimental Protocol: Synthesis

The following protocol is a representative example of the synthesis of this compound:

-

Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, suspend 1H-indazole-3-carboxylic acid in a suitable solvent such as methanol (B129727) or N,N-dimethylformamide (DMF).

-

Addition of Base: Add a suitable base, for example, an alkali metal carbonate like cesium carbonate (Cs₂CO₃) or a stronger base like sodium hydride (NaH), to the suspension.

-

Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain it at this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and methanol, to yield colorless blocks of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

Direct ¹H NMR data for this compound is not available. However, the ¹H NMR spectrum of its closely related methyl ester, 1H-indazole-3-carboxylic acid methyl ester, provides valuable insight. The spectrum was recorded in DMSO-d₆ at 300 MHz.[4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.91 | s | 1H | N-H |

| 8.06 | d, J = 8.2 Hz | 1H | Aromatic H |

| 7.65 | d, J = 8.4 Hz | 1H | Aromatic H |

| 7.44 | ddd | 1H | Aromatic H |

| 7.30 | dd | 1H | Aromatic H |

| 3.92 | s | 3H | -OCH₃ |

Table 3: ¹H NMR Data for 1H-indazole-3-carboxylic acid methyl ester.[4]

For this compound, the N-H proton signal at 13.91 ppm would be absent. A singlet corresponding to the N-CH₃ group would be expected, likely in the range of 3.8-4.2 ppm. The carboxylic acid proton (-COOH) would exhibit a broad singlet at a downfield chemical shift, typically above 10 ppm. The aromatic proton signals would likely show similar splitting patterns and chemical shifts to the methyl ester.

¹³C NMR Spectroscopy

Specific ¹³C NMR data for this compound is not available. However, based on the structure and data for similar indazole derivatives, the following signals can be predicted:

-

Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

-

Aromatic and Heterocyclic Carbons: Multiple signals between 110 and 145 ppm.

-

N-Methyl Carbon (-NCH₃): A signal in the range of 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[5]

-

C-H Stretch (Aromatic and Methyl): Signals in the range of 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (methyl).[5]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1760 and 1690 cm⁻¹.[5]

-

C=C and C=N Stretches (Aromatic and Heterocyclic Rings): Medium to weak bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region.[5]

-

O-H Bend (Carboxylic Acid): Bands around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[5]

Mass Spectrometry

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z of 176. Fragmentation would likely involve the loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragmentation patterns of the indazole ring system.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable building block in medicinal chemistry. While comprehensive spectroscopic data for this specific compound is not widely published, this guide provides a detailed overview of its known properties, a reliable synthetic protocol, and a well-grounded prediction of its spectroscopic characteristics based on data from closely related compounds and fundamental principles. This information serves as a valuable resource for researchers working with this and similar indazole derivatives.

References

The Therapeutic Potential of Indazole Compounds: A Technical Guide

Introduction: The indazole scaffold, a bicyclic heterocyclic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities.[1][3][4] This technical guide provides an in-depth overview of the potential therapeutic applications of indazole compounds, focusing on their use in oncology, inflammation, infectious diseases, and neurology. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important signaling pathways and workflows.

Anticancer Applications

Indazole derivatives have shown significant promise as anticancer agents, with several compounds already approved for clinical use, including Axitinib, Pazopanib, and Niraparib.[5][6][7] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[5][8]

Kinase Inhibition

Indazole-based compounds have been developed as potent inhibitors of various kinases implicated in tumor growth, angiogenesis, and metastasis.[5][9] These include Vascular Endothelial Growth Factor Receptors (VEGFRs), Aurora kinases, and Pim kinases.[9][10]

Table 1: Inhibitory Activity of Indazole Derivatives against Oncogenic Kinases

| Compound | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference |

| Axitinib (Inlyta®) | VEGFR-1, -2, -3 | 0.1, 0.2, 0.1-0.3 | - | [5] |

| Pazopanib (Votrient®) | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | 10, 30, 47, 84, 71 | - | [5][6] |

| Niraparib (Zejula®) | PARP-1, PARP-2 | 3.8, 2.1 | - | [3][5] |

| Indazole Derivative 17 | Aurora A, Aurora B | 26, 15 | - | [10][11] |

| Indazole Derivative 21 | Aurora B | 31 | - | [10][11] |

| Indazole Amide 53a | Aurora A | < 1000 | - | [10] |

| Compound 2f | - | 230 - 1150 | Various cancer cell lines | [12] |

| Compound 93 | - | 8.3 (HL60), 1.3 (HCT116) | HL60, HCT116 | [4] |

| Compound 106 | FGFR1, FGFR2, FGFR3 | 2000, 800, 4500 | - | [3] |

| Compound 107 | EGFR (L858R/T790M) | 70 | - | [4] |

IC50 values can vary between studies due to different assay conditions.

A key interaction for many indazole-based kinase inhibitors is the formation of hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[2]

Apoptosis Induction

Some indazole derivatives exert their anticancer effects by inducing apoptosis. For instance, compound 2f was shown to promote apoptosis in 4T1 breast cancer cells by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2.[12][13] This compound also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels.[12][13]

Anti-inflammatory Activity

Indazole derivatives have demonstrated significant anti-inflammatory properties.[14][15][16] The commercially available drug Benzydamine is an indazole derivative used for its anti-inflammatory, analgesic, and local anesthetic properties.[17][18]

The anti-inflammatory effects of indazoles are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, and to reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[14][15][16]

Table 2: Anti-inflammatory Activity of Indazole Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Indazole | COX-2 Inhibition | - | [14][16] |

| 5-Aminoindazole | COX-2 Inhibition | - | [14] |

| 6-Nitroindazole | COX-2 Inhibition | - | [14] |

| Compound 18 | COX-2 Inhibition | - | [19] |

| Compound 21 | COX-2 Inhibition | - | [19] |

| Compound 23 | COX-2 Inhibition | - | [19] |

| Compound 26 | COX-2 Inhibition | - | [19] |

Specific IC50 values for COX-2 inhibition were not consistently reported in the provided search results.

Antimicrobial and Antiprotozoal Activities

Certain indazole derivatives have shown promising activity against a range of microbial pathogens, including bacteria, fungi, and protozoa.[1][19]

Table 3: Antimicrobial and Antiprotozoal Activity of Indazole Derivatives

| Compound | Organism | Activity Metric | Value | Reference |

| Compound 74 | E. coli, P. aeruginosa | MIC | 3.1 µg/mL | [1] |

| Compound 74 | B. cereus, S. aureus | MIC | 6.2 µg/mL | [1] |

| Compound 66 | B. subtilis | Zone of Inhibition | 22 mm | [1] |

| Compound 66 | E. coli | Zone of Inhibition | 46 mm | [1] |

| Compound 68 | C. albicans | MIC | 75 µM | [1] |

| Compound 68 | C. glabrata | MIC | 100 µM | [1] |

| Compound 70 | Fungi (cytochrome bc1 inhibitor) | IC50 | 0.289 µM | [1] |

| Compound 18 | G. intestinalis | - | 12.8x more active than metronidazole | [19] |

Applications in Neurological Disorders

The indazole scaffold is also being explored for its potential in treating neurodegenerative diseases.[20][21][22][23][24] Derivatives have been investigated for their neuroprotective effects in models of Parkinson's and Alzheimer's disease.[20][22][23] The mechanisms of action in this context often involve the inhibition of kinases such as Glycogen Synthase Kinase 3 (GSK-3) and Leucine-Rich Repeat Kinase 2 (LRRK2), as well as Monoamine Oxidase (MAO).[23][24] For example, 6-amino-1-methyl-indazole (AMI) has demonstrated neuroprotective properties in models of Parkinson's Disease.[20]

Experimental Protocols

In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is a general representation based on common laboratory practices.

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[20]

-

Compound Treatment: Treat the cells with various concentrations of the indazole compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: After incubation, add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[20]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability and determine the IC50 value of the compound.

Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol is based on the ADP-Glo™ assay mentioned for PKMYT1 kinase.[25]

-

Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, ATP, and the indazole inhibitor at various concentrations.

-

Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

-

Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP formed and thus the kinase activity.

-

Data Analysis: Determine the IC50 value of the inhibitor by plotting the luminescence signal against the inhibitor concentration.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard in vivo model for assessing acute inflammation.[14][16][26][27]

-

Animal Acclimatization: Acclimatize rats for a period before the experiment.

-

Compound Administration: Administer the indazole compound or vehicle to the animals.

-

Carrageenan Injection: After a set time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce inflammation.[14][16][27]

-

Paw Volume Measurement: Measure the paw volume at different time points after the carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

Indazole and its derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas.[1][28][29][30] Their success in oncology as kinase inhibitors has paved the way for their exploration in other fields, including inflammation, infectious diseases, and neurodegeneration.[21][28] The continued investigation of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective indazole-based therapeutics.[7][9]

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. | Semantic Scholar [semanticscholar.org]

- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indazole - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. benthamscience.com [benthamscience.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. tandfonline.com [tandfonline.com]

- 29. benthamdirect.com [benthamdirect.com]

- 30. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Mechanism of Action of 1-Methyl-1H-indazole-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract